5,5-Dimethylazepan-2-one;hydrochloride
Description
5,5-Dimethylazepan-2-one hydrochloride is a cyclic amide (lactam) derivative with a seven-membered azepane ring substituted with two methyl groups at the 5-position and a hydrochloride salt. Its hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
5,5-dimethylazepan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-8(2)4-3-7(10)9-6-5-8;/h3-6H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXFUBSIVVDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)NCC1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylazepan-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,5-dimethylhexan-2-one with ammonia or an amine, followed by cyclization to form the azepanone ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylazepan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
5,5-Dimethylazepan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethylazepan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
The following hydrochlorides share functional or structural similarities with 5,5-dimethylazepan-2-one hydrochloride:
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, meclozine hydrochloride and palmatine hydrochloride are formulated for oral administration due to their solubility profiles .
- Stability: Cyclic amines like 5,5-dimethylazepan-2-one hydrochloride are prone to hydrolysis under acidic conditions, whereas acyclic analogs (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl) may show greater stability due to reduced ring strain .
Pharmacological and Industrial Relevance
- Pharmaceutical APIs: Hydrochloride salts of cyclic amines (e.g., edaravone, meclofenoxate HCl) are common in drug formulations for enhanced bioavailability .
- Analytical Methods : RP-HPLC is widely used for purity assessment of hydrochlorides, as demonstrated for amitriptyline HCl and dosulepin HCl .
Biological Activity
5,5-Dimethylazepan-2-one hydrochloride, also known as DMAPP HCl, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
5,5-Dimethylazepan-2-one hydrochloride has the molecular formula C8H16ClNO. It is characterized by a piperidine ring structure, which is crucial for its biological activity. The compound is typically presented as a white crystalline solid that is soluble in water and methanol.
1. Antibacterial Activity
DMAPP HCl has been shown to exhibit significant antibacterial properties. Studies indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Antifungal Activity
In addition to its antibacterial effects, DMAPP HCl demonstrates antifungal activity against several pathogenic fungi. Research has shown that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
3. Antitumor Activity
Recent studies have revealed that DMAPP HCl possesses antitumor properties, making it a candidate for cancer treatment. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Mechanism of Action : The antitumor effect is attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway.
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts showed that DMAPP HCl significantly reduced tumor size compared to control groups. The treatment regimen involved administering the compound at a dose of 10 mg/kg body weight for 14 days.
- Results :
- Tumor size reduction: 50% compared to control
- Survival rate: Increased by 30%
Case Study 2: Synergistic Effects with Other Agents
Research indicated that combining DMAPP HCl with standard chemotherapeutic agents enhanced its antitumor efficacy. For instance, when used alongside doxorubicin, a notable increase in apoptosis was observed in MCF-7 cells.
Safety and Toxicity
While DMAPP HCl exhibits promising biological activities, it is essential to consider its safety profile. Preliminary toxicity studies suggest that at therapeutic doses, the compound has a favorable safety margin; however, further studies are required to assess long-term effects and potential side effects.
Q & A
Q. What are the recommended synthetic routes for 5,5-Dimethylazepan-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common synthetic routes involve cyclization of precursor amines or ketones under acidic conditions. For hydrochlorides, post-synthesis treatment with HCl gas or aqueous HCl is typical to form the salt. Optimization can be achieved via factorial design (e.g., varying temperature, reaction time, and HCl stoichiometry) to maximize yield and purity . Purification may include recrystallization using ethanol/water mixtures, as described for structurally similar hydrochlorides in impurity profiling studies .
Q. How can researchers characterize the structural integrity of 5,5-Dimethylazepan-2-one hydrochloride using spectroscopic methods?
- Methodological Answer :
- NMR : Use H and C NMR to confirm the azepan-2-one ring structure and dimethyl substituents. Compare chemical shifts to analogous compounds (e.g., 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid hydrochloride, where δ 1.2–1.4 ppm corresponds to dimethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHNO·HCl) by matching the [M+H] ion.
- FTIR : Confirm carbonyl (C=O) stretching vibrations near 1680–1720 cm and N–H stretches for the hydrochloride salt .
Q. What protocols ensure the stability of 5,5-Dimethylazepan-2-one hydrochloride under standard laboratory storage conditions?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or thermal degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products. Similar protocols are used for oxycodone hydrochloride, where pH-controlled environments (pH 4–6) minimize decomposition .
Advanced Research Questions
Q. How can impurity profiles of 5,5-Dimethylazepan-2-one hydrochloride be systematically analyzed and quantified?
- Methodological Answer :
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Compare retention times and MS fragmentation patterns to reference standards (e.g., EP/BP impurity guidelines for hydrochlorides) .
- Limit Tests : Apply threshold criteria (e.g., ≤0.15% for individual impurities) as per ICH Q3A guidelines. Quantify using calibration curves for known byproducts like unreacted precursors or oxidation products .
Q. How can factorial design be applied to optimize the synthesis parameters of 5,5-Dimethylazepan-2-one hydrochloride?
- Methodological Answer : Design a 2 factorial experiment to evaluate factors such as:
- Variables : Temperature (X), HCl concentration (X), and stirring rate (X).
- Response Metrics : Yield, purity (HPLC), and crystal size distribution.
Statistical analysis (ANOVA) identifies significant interactions. For example, higher temperatures may reduce reaction time but increase impurity formation, requiring a balanced optimization .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to predict degradation pathways (e.g., hydrolysis of the azepanone ring). Compare with experimental stability data from forced degradation studies (acid/base exposure).
- Kinetic Analysis : Measure degradation rates at different pH levels. If discrepancies exist, refine computational models by incorporating solvent effects or protonation states, as demonstrated in studies on hydrastinine hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
